molecular formula C20H22N2O2S B2821077 1-(Furan-3-ylmethyl)-3-(3-phenylpropyl)-1-(thiophen-2-ylmethyl)urea CAS No. 1421455-91-5

1-(Furan-3-ylmethyl)-3-(3-phenylpropyl)-1-(thiophen-2-ylmethyl)urea

Cat. No.: B2821077
CAS No.: 1421455-91-5
M. Wt: 354.47
InChI Key: LGMHGBZQIPZQOV-UHFFFAOYSA-N
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Description

1-(Furan-3-ylmethyl)-3-(3-phenylpropyl)-1-(thiophen-2-ylmethyl)urea is a disubstituted urea derivative featuring a unique combination of heterocyclic and aromatic substituents. Its structure comprises a urea core (-NH-CO-NH-) with two nitrogen-bound methyl groups: one linked to a furan-3-yl moiety and the other to a thiophen-2-yl group. The third substituent is a 3-phenylpropyl chain attached to the carbonyl-adjacent nitrogen.

Properties

IUPAC Name

1-(furan-3-ylmethyl)-3-(3-phenylpropyl)-1-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c23-20(21-11-4-8-17-6-2-1-3-7-17)22(14-18-10-12-24-16-18)15-19-9-5-13-25-19/h1-3,5-7,9-10,12-13,16H,4,8,11,14-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMHGBZQIPZQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-ylmethyl)-3-(3-phenylpropyl)-1-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of Intermediate Compounds:

      Step 1: Synthesis of furan-3-ylmethylamine from furan-3-carboxaldehyde through reductive amination.

      Step 2: Synthesis of thiophen-2-ylmethylamine from thiophene-2-carboxaldehyde using a similar reductive amination process.

      Step 3: Preparation of 3-phenylpropyl isocyanate from 3-phenylpropylamine and phosgene or a phosgene substitute.

  • Coupling Reaction:

      Step 4: The final step involves the coupling of furan-3-ylmethylamine, thiophen-2-ylmethylamine, and 3-phenylpropyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-ylmethyl)-3-(3-phenylpropyl)-1-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the urea group or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while nitration of the phenyl ring could produce nitrophenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various chemical transformations.

Mechanism of Action

The mechanism by which 1-(Furan-3-ylmethyl)-3-(3-phenylpropyl)-1-(thiophen-2-ylmethyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules (compounds 13–17 from ), focusing on core functional groups, substituents, and inferred physicochemical properties.

Structural Comparison

Compound Core Structure Key Substituents Notable Features
Target Urea Urea - Furan-3-ylmethyl
- Thiophen-2-ylmethyl
- 3-Phenylpropyl
Dual heterocyclic methyl groups; extended hydrophobic chain
Compound 13 Amide - Cyanomethoxy-phenyl
- Benzamide
Electron-withdrawing cyanomethoxy group; planar benzamide moiety
Compound 14 Amide - Propenyloxy-phenyl
- Benzamide
Propenyloxy group (unsaturated ether); potential for covalent interactions
Compound 15 Ester - Methoxyphenyl
- Benzamide
Methoxy electron donor; ester linkage enhances hydrophobicity
Compound 16 Ester - Ethoxyphenyl
- Benzamide
Ethoxy group balances lipophilicity and steric bulk
Compound 17 Ester - Propoxyphenyl
- Benzamide
Propoxy chain increases hydrophobicity and rotational freedom

Key Observations

Core Functional Groups: The target’s urea core enables strong hydrogen-bonding capacity, contrasting with the amide (compounds 13–14) and ester (15–17) cores of analogs. Ureas generally exhibit higher polarity than esters but comparable to amides, impacting solubility and membrane permeability.

Substituent Effects: Alkoxy vs. Heterocyclic Groups: Compounds 15–17 employ methoxy, ethoxy, or propoxy groups, which are electron-donating and modulate aryl ring electronics. Hydrophobic Chains: The 3-phenylpropyl chain in the target provides extended hydrophobicity, analogous to the propoxy group in compound 17 but distinct from the shorter ethoxy/methoxy chains in 15–16 .

Biological and Chemical Implications :

  • Ureas like the target may exhibit stronger hydrogen-bonding interactions with biological targets (e.g., kinases or GPCRs) compared to esters or amides.
  • The thiophene moiety’s sulfur atom could improve metabolic stability relative to furan or alkoxy groups, which are prone to oxidative degradation .

Research Findings and Methodological Considerations

While explicit data on the target compound’s bioactivity or physical properties are unavailable in the provided evidence, methodological insights can be inferred:

  • Structural Characterization : X-ray crystallography using software such as SHELX () is likely employed for resolving the target’s conformation, given its prevalence in small-molecule refinement .

Biological Activity

1-(Furan-3-ylmethyl)-3-(3-phenylpropyl)-1-(thiophen-2-ylmethyl)urea, with the CAS number 1421455-91-5, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a unique structure that incorporates furan and thiophene moieties, which are known for their pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H22_{22}N2_2O2_2S
  • Molecular Weight : 354.5 g/mol
  • Structural Features : The compound consists of a urea functional group bonded to furan and thiophene rings, which enhances its potential interactions with biological targets.

Biological Activity

The biological activities of compounds containing urea and thiourea groups have been widely studied, revealing a range of therapeutic potentials including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has been evaluated for various biological activities as follows:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of urea have shown selective cytotoxicity against various cancer cell lines. A study reported that related compounds demonstrated GI50_{50} values (the concentration required to inhibit cell growth by 50%) in the range of 15 to 30 μM against breast and lung cancer cells .

CompoundCancer Cell LineGI50_{50} (μM)
Compound AMDA-MB-435 (Breast Cancer)15.1
Compound BEKVX (Lung Cancer)21.5
Compound CRPMI-8226 (Leukemia)25.9

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Urea derivatives have been shown to possess antibacterial and antifungal properties. In particular, studies have indicated that related thiourea compounds can inhibit the growth of various bacterial strains at concentrations as low as 50 μg/mL .

Anti-inflammatory Effects

Compounds with similar structures have also been investigated for their anti-inflammatory effects. For example, certain thiourea derivatives have demonstrated the ability to reduce inflammation markers in vitro, suggesting a mechanism that could be beneficial for treating inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of urea and thiourea derivatives in clinical settings:

  • Anticancer Study : A series of urea derivatives were tested against multiple cancer cell lines, showing promising results with selective cytotoxicity, particularly in breast and prostate cancers.
  • Antimicrobial Evaluation : A comprehensive screening of thiourea derivatives revealed their effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
  • Inflammation Models : In vivo studies using animal models demonstrated that certain urea derivatives could effectively reduce swelling and pain associated with inflammatory responses.

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